molecular formula C21H22F3NO3 B11671173 2-(3,5-Dimethylbenzyl)-3-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

2-(3,5-Dimethylbenzyl)-3-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

Cat. No.: B11671173
M. Wt: 393.4 g/mol
InChI Key: LRIUCVQDZOCJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylbenzyl)-3-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzyl)-3-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The specific industrial methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylbenzyl)-3-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3,5-Dimethylbenzyl)-3-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylbenzyl)-3-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl derivatives and trifluoromethyl-substituted compounds. Examples include:

  • 3,5-Dimethylbenzyl alcohol
  • 3-(Trifluoromethyl)benzoic acid

Uniqueness

2-(3,5-Dimethylbenzyl)-3-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H22F3NO3

Molecular Weight

393.4 g/mol

IUPAC Name

2-[(3,5-dimethylphenyl)methyl]-3-methyl-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

InChI

InChI=1S/C21H22F3NO3/c1-12-7-13(2)9-15(8-12)10-18(20(27)28)14(3)19(26)25-17-6-4-5-16(11-17)21(22,23)24/h4-9,11,14,18H,10H2,1-3H3,(H,25,26)(H,27,28)

InChI Key

LRIUCVQDZOCJSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.